Methyl 2,3-dimethyloctanoate
Description
Methyl 2,3-dimethyloctanoate is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol. It is commonly used as an intermediate in the synthesis of various chemical compounds, including phthalate monoesters. This compound is characterized by its branched hydrocarbon structure, which contributes to its unique chemical properties.
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
methyl 2,3-dimethyloctanoate |
InChI |
InChI=1S/C11H22O2/c1-5-6-7-8-9(2)10(3)11(12)13-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
YKZRWZAUAFVAGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dimethyloctanoate can be synthesized through esterification reactions involving 2,3-dimethyloctanoic acid and methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dimethyloctanoic acid or 2,3-dimethyloctanone.
Reduction: Formation of 2,3-dimethyloctanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in studies involving lipid metabolism and enzymatic reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-dimethyloctanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s branched structure may influence its binding affinity and reactivity with enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dimethylbutanoate
- Methyl 2,3-dimethylhexanoate
- Methyl 2,3-dimethyldecanoate
Uniqueness
Methyl 2,3-dimethyloctanoate is unique due to its specific chain length and branching pattern, which can affect its physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in research and industry.
Q & A
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer : Use a factorial design of experiments (DoE) to evaluate variables: catalyst concentration (0.5–5 mol%), temperature (60–100°C), and reaction time (4–24 hrs). Monitor by-product formation (e.g., diesters or transesterification products) via GC-MS. Immobilized enzymes (e.g., Candida antarctica lipase B) reduce side reactions compared to acid catalysts. Statistical tools like ANOVA identify significant factors for yield optimization .
Q. How can data discrepancies in structural elucidation of positional isomers (e.g., 2,3- vs. 2,4-dimethyl isomers) be resolved?
- Methodological Answer : Combine -NMR nuclear Overhauser effect (NOE) spectroscopy to distinguish spatial proximity of methyl groups. X-ray crystallography provides definitive structural confirmation. Computational methods (DFT calculations) predict -NMR chemical shifts, which are compared to experimental data to validate assignments .
Q. What methodological framework is recommended for studying the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products monthly via HPLC-UV (220 nm) and GC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Protect from light using amber vials and inert atmospheres (N) to prevent oxidation .
Q. How can interactions between this compound and common solvents (e.g., DMSO, hexane) be systematically evaluated?
- Methodological Answer : Perform solubility studies using the shake-flask method at 25°C. Use -NMR titration to detect solvent-induced chemical shift changes in the ester’s protons. Molecular dynamics simulations (e.g., GROMACS) model solvation effects. Compare experimental and computational results to identify solvent compatibility .
Q. What advanced methods quantify trace impurities (e.g., residual acids, aldehydes) in synthesized batches?
- Methodological Answer : Employ headspace GC-MS for volatile impurities and LC-MS/MS for non-volatile residues. Use internal standards (e.g., deuterated analogs) for quantification. Limit of detection (LOD) should be ≤0.1% w/w. Validate methods per ICH Q2(R1) guidelines .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data when characterizing this compound?
- Methodological Answer : Cross-validate using orthogonal techniques. For example, if -NMR conflicts with MS data, repeat synthesis with isotopically labeled precursors (e.g., -methanol) to track ester formation. Compare results with literature databases (e.g., SciFinder) or computational predictions to resolve ambiguities .
Methodological Frameworks
- Experimental Design : Follow ’s guidelines for detailing reagents, instrumentation, and statistical validation.
- Structural Analysis : Use ’s structure-search tools and ’s spectroscopic aliases for cross-referencing.
- Data Presentation : Align with ’s requirements for tables (e.g., purity data, spectral peaks) and figures (e.g., reaction schemes, chromatograms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
